molecular formula C10H9BrN4O B8767915 5-bromo-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

5-bromo-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

Cat. No.: B8767915
M. Wt: 281.11 g/mol
InChI Key: MJJYFKQRQGDQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H9BrN4O and its molecular weight is 281.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrN4O

Molecular Weight

281.11 g/mol

IUPAC Name

5-bromo-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H9BrN4O/c1-16-9-3-2-7(4-13-9)15-10-8(11)5-12-6-14-10/h2-6H,1H3,(H,12,14,15)

InChI Key

MJJYFKQRQGDQRY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC2=NC=NC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromopyrimidin-4-amine (344 mg, 1.977 mmol), 6-methoxypyridin-3-ylboronic acid (907 mg, 5.93 mmol), N,N-diisopropylethylamine (1.376 mL, 7.91 mmol) and anhydrous copper (II) acetate (539 mg, 2.97 mmol) in dichloromethane (2 mL) was stirred at room temperature overnight. The solid was filtered off and washed with CH2Cl2. The solvent was removed in vacuo and the residue was purified by silica gel chromatography eluting with 50% EtOAc/hexanes to give 5-bromo-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine (36 mg, 0.128 mmol, 6.48% yield). 1H NMR (300 MHz, CDCl3) δ 8.55 (s, 1H); 8.46 (s, 1H); 8.28 (s, 1H); 7.85 (dd, J=8.77, 2.48 Hz, 1H); 6.98 (s, 1H); 6.80 (d, J=8.92 Hz, 1H); 3.95 (s, 3H). m/z (ESI, +ve ion) 281.0 (M+H)+.
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
907 mg
Type
reactant
Reaction Step One
Quantity
1.376 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
539 mg
Type
catalyst
Reaction Step One

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